Cas no 92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-)

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- structure
92623-85-3 structure
Nome do Produto:Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
N.o CAS:92623-85-3
MF:C15H22N2O
MW:246.347983837128
CID:805169
PubChem ID:65833

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
    • (1R,2S)-REL-2-(AMINOMETHYL)-N,N-DIMETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE HYDROCHLORIDE
    • IXEL
    • F 2207
    • MILNACIPRAN
    • MILNACIPRAN HCL
    • MIDALCIPRAN
    • MIDALCIPRAN HYDROCHLORIDE
    • TOLEDOMIN
    • MILNACIPRAN HYDROCHLORIDE
    • MILNACIPRAN HYDROCHL
    • Milnacipran-d10
    • TN-912
    • Milborn
    • Milnace
    • (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • (±)-Milnacipran
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(±)- (ZCI)
    • rel-(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (ACI)
    • Avermilan
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-
    • Impulsor
    • DTXCID8028262
    • HY-B0168
    • CS-0003566
    • UNII-G56VK1HF36
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-
    • N06AX17
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-REL-
    • 96847-55-1
    • F2696
    • ES1O38J3C4
    • DTXSID601025164
    • G56VK1HF36
    • AB00640027_06
    • Milnacipranum
    • Dextromilnacipran
    • NS00005402
    • (-)-milnacipran
    • BDBM86420
    • BRD-K02227374-003-07-1
    • SCHEMBL8099
    • MILNACIPRAN [WHO-DD]
    • MILNACIPRAN PIERRE FABRE MEDICAMENT
    • (1R,2S)-MILNACIPRAN
    • MILNACIPRAN [EMA EPAR]
    • (+-)-cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • EN300-18531191
    • MILNACIPRAN [MI]
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
    • C16729
    • Milnacipran (INN)
    • HY-14794
    • DA-59410
    • (+-)-Milnacipran
    • NCGC00165825-01
    • D08222
    • 92623-85-3
    • CAS_92623-85-3
    • MILNACIPRAN [VANDF]
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenyl-cyclopropane-1-carboxamide
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(+-)-
    • F-2696
    • CHEBI:94468
    • Milnacipran [INN:BAN]
    • (1RS,2SR)-2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R-CIS)-
    • CHEMBL252923
    • Milnacipranum [Latin]
    • DTXSID3048287
    • F2207
    • Milnacipran [INN]
    • F0F
    • UNII-ES1O38J3C4
    • Q421058
    • Milnacipranum (Latin)
    • Inchi: 1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
    • Chave InChI: GJJFMKBJSRMPLA-HIFRSBDPSA-N
    • SMILES: C([C@@]1(C[C@@H]1CN)C1C=CC=CC=1)(=O)N(CC)CC

Propriedades Computadas

  • Massa Exacta: 246.17300
  • Massa monoisotópica: 246.173
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 295
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 46.3A^2
  • XLogP3: 1.4

Propriedades Experimentais

  • Cor/Forma: solid
  • Densidade: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 393°Cat760mmHg
  • Ponto de Flash: 191.5°C
  • Índice de Refracção: 1.553
  • Solubilidade: Slightly soluble (9.6 g/l) (25 º C),
  • PSA: 46.33000
  • LogP: 2.47170

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Informações de segurança

  • Número de transporte de matérias perigosas:UN 2811 6.1/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 22
  • RTECS:GZ1014010
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12902-50mg
Milnacipran
92623-85-3 98%
50mg
¥1540.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M938086-5mg
Milnacipran
92623-85-3 ≥98%
5mg
¥1,890.00 2022-09-01
A2B Chem LLC
AH81696-50mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
50mg
$345.00 2024-07-18
A2B Chem LLC
AH81696-100mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
100mg
$462.00 2024-07-18
A2B Chem LLC
AH81696-500mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
500mg
$1109.00 2024-07-18
A2B Chem LLC
AH81696-10mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
10mg
$139.00 2024-07-18
Crysdot LLC
CD31000228-100mg
Milnacipran
92623-85-3 98+%
100mg
$450 2024-07-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12902-10mg
Milnacipran
92623-85-3 98%
10mg
¥441.00 2023-09-09

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Método de produção

Synthetic Routes 1

Condições de reacção
Referência
Process for the preparation of milnacipran hydrochloride
, India, , ,

Synthetic Routes 2

Condições de reacção
Referência
In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Toluene ;  30 min, rt; 1 h, rt
Referência
An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts
, India, , ,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol
Referência
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants
Bonnaud, Bernard; Cousse, Henri; Mouzin, Gilbert; Briley, Mike; Stenger, Antoine; et al, Journal of Medicinal Chemistry, 1987, 30(2), 318-25

Synthetic Routes 5

Condições de reacção
Referência
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution
, India, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
Referência
A process for the preparation of levomilnacipran
, Italy, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  24 h, 20 - 30 °C
Referência
Improved process for the preparation of (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide
, India, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  24 h, 20 - 30 °C
Referência
Method for preparation of (Z)-2-oxo-1-phenyl--3-oxabicyclo[3,1,0]hexane via condensation of 2-phenylacetonitrile and 2-(chloromethyl)oxiane
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
Referência
Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents
Richter, Matthieu J. R. ; Zecri, Frederic J.; Briner, Karin; Schreiber, Stuart L., Angewandte Chemie, 2022, 61(38),

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Methylamine ;  2 h, rt
Referência
An improved process for the preparation of milnacipran and salts thereof
, India, , ,

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Methylamine Solvents: Water ;  rt; rt → 45 °C; 2 h, 40 - 45 °C
Referência
Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  10 - 15 °C; 20 h, 25 - 30 °C
Referência
process for preparation milnacipran crystalline form G via treatment of the phthalimide derivative with methylamine in an organic solvent
, United States, , ,

Synthetic Routes 13

Condições de reacção
Referência
Toward a Large-Scale Approach to Milnacipran Analogues Using Diazo Compounds in Flow Chemistry
Muller, Simon T. R.; Murat, Aurelien; Hellier, Paul; Wirth, Thomas, Organic Process Research & Development, 2016, 20(2), 495-502

Synthetic Routes 14

Condições de reacção
Referência
Synthesis and characterization of process related impurities of (±)-milnacipran
Gopal, P. Raja; Prabakar, A. Christy; Chandrashekar, E. R. R.; Bhaskar, B. Vijaya; Somaiah, P. Veera, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(6), 639-644

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 10.5, rt
Referência
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Milnacipran as a challenging example of aminomethyl substrate for lipase-catalyzed kinetic resolution
Sanfilippo, Claudia; Nicolosi, Giovanni; Patti, Angela, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 82-86

Synthetic Routes 17

Condições de reacção
Referência
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts
, United States, , ,

Synthetic Routes 18

Condições de reacção
Referência
Preparation of milnacipran hydrochloride and intermediates thereof
Anonymous, IP.com Journal, 2012, 12,

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Raw materials

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preparation Products

Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica